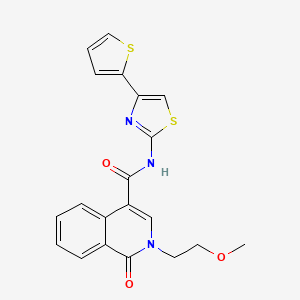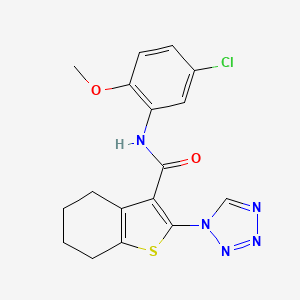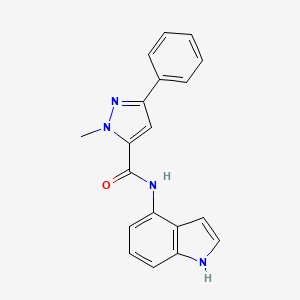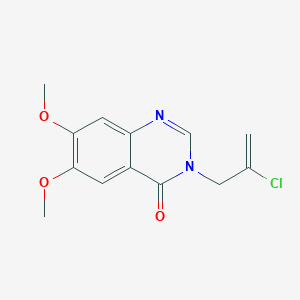
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide” typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the indole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, depending on its specific structure and functional groups.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: A simpler indole derivative with similar structural features.
1H-pyrazole-3-carboxamide: A pyrazole derivative with a carboxamide group.
Uniqueness
“N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide” is unique due to the combination of the indole and pyrazole rings, along with the specific functional groups attached. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-12-11-16(19-20(12)2)18-17(22)14-5-4-6-15-13(14)7-8-21(15)9-10-23-3/h4-8,11H,9-10H2,1-3H3,(H,18,19,22) |
InChI Key |
YZZXDLDFLILZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)
![N-(3-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B11001752.png)
![[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11001762.png)

![N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001773.png)
![N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11001776.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001787.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11001802.png)

![Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11001820.png)
